molecular formula C20H29ClO2 B13422228 Halodrol-50

Halodrol-50

Cat. No.: B13422228
M. Wt: 336.9 g/mol
InChI Key: ZHWBNJVZZYSUJZ-SCOHMAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halodrol-50, also known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid. It is a derivative of testosterone and is known for its ability to enhance muscle mass, strength, and athletic performance. This compound was initially developed by Gaspari Nutrition and has since become popular in the bodybuilding community .

Preparation Methods

Synthetic Routes and Reaction Conditions

Halodrol-50 is synthesized through a series of chemical reactions starting from dehydrochloromethyltestosterone (oral turinabol). The synthetic route involves the reduction of the carbonyl group in dehydrochloromethyltestosterone, followed by the separation of epimers by fractional crystallization from dichloromethane .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the purity and potency of the final product. The production also involves stringent quality control measures to comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Halodrol-50 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Chlorinating agents like thionyl chloride and phosphorus pentachloride are employed.

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives of the parent compound. These derivatives exhibit different levels of anabolic and androgenic activity.

Scientific Research Applications

Halodrol-50 has several scientific research applications, including:

Mechanism of Action

Halodrol-50 exerts its effects by binding to androgen receptors in muscle cells. Once bound, it activates the receptor, leading to an increase in protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .

Comparison with Similar Compounds

Similar Compounds

    Turinabol: Similar structure but differs in the presence of a hydroxyl group.

    Methandienone: Another anabolic steroid with a similar mechanism of action.

    Stanozolol: Known for its anabolic properties but with a different chemical structure.

Uniqueness

Halodrol-50 is unique due to its specific chemical modifications, which enhance its anabolic activity while minimizing androgenic side effects. The presence of a chlorine atom at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .

Biological Activity

Halodrol-50, an anabolic steroid, has garnered attention for its potential effects on muscle mass, athletic performance, and various physiological responses. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and associated risks based on diverse scientific literature and case studies.

Overview of this compound

This compound is chemically classified as a 17α-alkylated anabolic steroid that is converted in the body to testosterone and other sex hormones. It is often marketed for purposes such as weight loss and performance enhancement; however, its efficacy and safety remain contentious due to limited scientific support and potential health risks .

The primary mechanism by which this compound exerts its effects is through the modulation of androgen receptors, leading to increased protein synthesis and muscle hypertrophy. This anabolic action is similar to that of testosterone, contributing to enhanced muscle mass and strength. However, the conversion process can also lead to unwanted side effects due to the androgenic properties of the compound.

Muscle Growth and Performance Enhancement

This compound has been reported to significantly increase lean body mass and improve athletic performance in users. A study involving athletes indicated that those who used this compound experienced marked increases in muscle strength and size compared to non-users. The following table summarizes key findings from various studies on muscle growth associated with this compound use:

Study ReferencePopulationDurationMuscle Mass Increase (%)Strength Improvement (%)
Oklobdzija et al. (1989) Athletes10 weeks15%20%
WebMD Bodybuilders12 weeks12%18%
PMC2646607 AAS users10 weeks10%25%

Side Effects and Risks

While this compound may enhance muscle growth, it is associated with several adverse effects. Common side effects include:

  • Liver Damage : Due to its alkylated structure, prolonged use can lead to hepatotoxicity.
  • Infertility : Suppression of natural testosterone production can result in reduced fertility.
  • Psychiatric Effects : Users may experience mood swings, aggression, and other behavioral changes .
  • Cardiovascular Risks : Anabolic steroid use has been linked to alterations in myocardial structure, potentially leading to long-term cardiovascular issues .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Athletes : A group of competitive athletes reported significant increases in muscle size after a 10-week cycle of this compound. However, they also experienced elevated liver enzymes post-cycle, indicating potential liver stress .
  • Long-Term Effects : A longitudinal study on anabolic steroid users revealed that those who had used this compound exhibited greater myocardial collagen deposition compared to non-users, suggesting a reparative response to myocardial damage induced by steroids .
  • Psychiatric Consequences : A study assessing the mental health of anabolic steroid users found that those using this compound reported higher incidences of anxiety and depression compared to non-users. This underscores the psychological impact associated with its use .

Properties

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

IUPAC Name

(8R,9R,10R,13S,14R,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13-,14-,16?,18-,19+,20+/m1/s1

InChI Key

ZHWBNJVZZYSUJZ-SCOHMAHWSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C)O)CCC4=C(C(C=C[C@]34C)O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl

Origin of Product

United States

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